[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Description
[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester is a carbamate derivative characterized by a tert-butyl carbamate group attached to a 1-methyl-ethyl backbone substituted with a 4-aminophenyl moiety. This compound is structurally designed to combine the steric protection of the tert-butyl group with the bioactive 4-aminophenyl group, which is often associated with receptor-binding or enzymatic modulation in medicinal chemistry . Its synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies, as seen in analogous compounds (e.g., using Boc₂O and DMAP in anhydrous conditions) . Characterization via IR, NMR, and MS ensures structural integrity and purity .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,15H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPYVWJWADJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264916-40-7 | |
| Record name | tert-butyl N-[2-(4-aminophenyl)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 4-aminoacetophenone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester is a carbamate derivative with a tert-butyl ester group, an amine functional group attached to a phenyl ring, and both carbamic acid and tert-butyl ester, which enhances its lipophilicity. Computer-aided prediction tools have been employed to evaluate its biological activity spectrum, suggesting promising therapeutic applications while also identifying potential toxic effects. Interaction studies are crucial for understanding how the compound may be utilized in drug design and development.
Scientific Research Applications
this compound has applications in several fields:
- Drug Design and Development Interaction studies involving this compound focus on its binding affinity and mechanism of action, crucial for drug design and development.
- Synthetic Organic Chemistry The compound's functional groups facilitate various reactions, making it versatile in synthetic organic chemistry.
- Biological Activity The biological activity of this compound has been explored through various studies, with computer-aided prediction tools suggesting promising therapeutic applications and potential toxic effects.
Mechanism of Action
The mechanism of action of [1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Backbone Flexibility : The 1-methyl-ethyl backbone in the target compound offers moderate flexibility compared to rigid cyclobutyl () or linear alkenyl chains ().
- Protecting Group Stability : The tert-butyl group provides superior hydrolytic stability over benzyl esters (), critical for in vivo applications.
- Bioactive Substitutents: The 4-aminophenyl group enhances receptor affinity, similar to hydroxymethyl or piperazine moieties in other analogues ().
Pharmacological and Physicochemical Properties
Pharmacological Notes:
- The 4-aminophenyl group in the target compound aligns with carbamates showing physostigmine-like activity, as observed in historical studies (e.g., stimulation of intestinal peristalsis and miotic effects) .
- Quaternary salts of aromatic bases (e.g., dimethylcarbamic esters) exhibit higher activity than tertiary amines, suggesting that the target compound’s primary amine may require derivatization for enhanced efficacy .
Biological Activity
[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl ring substituted with an amino group and a tert-butyl ester moiety, which may influence its pharmacological properties.
- Molecular Formula : C13H20N2O2
- IUPAC Name : Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Molecular Weight : 236.31 g/mol
The biological activity of carbamate derivatives often involves the inhibition of specific enzymes or interaction with biological receptors. In particular, the presence of the amino group on the phenyl ring may enhance binding affinity to target sites, potentially modulating various signaling pathways.
Biological Activity Overview
Research has demonstrated that carbamate derivatives can exhibit a range of biological activities, including:
- Enzyme Inhibition : Many carbamates act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Antimicrobial Properties : Some studies suggest that carbamate derivatives possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Certain compounds in this class have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines or pathways.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of similar carbamate compounds demonstrated that modifications in the structure significantly affect their potency. For instance, compounds with bulky groups at the nitrogen atom exhibited enhanced AChE inhibition compared to their less substituted counterparts .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| A | 50 | AChE |
| B | 150 | AChE |
| C | 75 | AChE |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of a series of carbamate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to increased antibacterial activity, with one compound showing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| D | 32 | S. aureus |
| E | 64 | E. coli |
| F | 16 | S. aureus |
Case Study 3: Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of similar carbamates in models of acute inflammation. The compounds were shown to reduce edema significantly when compared to control groups, indicating their therapeutic potential in inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for introducing the tert-butyl carbamate group in amino acid derivatives, particularly under solubility constraints?
The tert-butyl carbamate (Boc) group is commonly introduced via acid-catalyzed reactions. For amino acids with poor organic solvent solubility, highlights the use of hydrophobic acids (e.g., TFA) to form soluble salts, though yields may remain low (7% in some cases). Alternative methods include transesterification or employing tert-butylating agents like Boc₂O, but these require careful solvent selection. For free amino acids, pre-forming salts with fluorinated acids (e.g., TFA) enhances solubility but may necessitate post-synthesis purification to address incomplete reactions .
Q. How does the Boc group influence the stability of amino acid derivatives during peptide synthesis?
The Boc group offers robust protection against nucleophiles and reducing agents, as noted in . However, its acid-labile nature requires controlled deprotection (e.g., HCl/dioxane or TFA). In peptide coupling reactions, intermediates like [2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester ( ) demonstrate compatibility with standard in-solution coupling conditions, preserving stereochemistry and preventing side reactions .
Q. What analytical techniques are critical for characterizing tert-butyl carbamate-protected intermediates?
Key methods include:
- ¹H/¹³C NMR : To confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm).
- Mass Spectrometry (ESI+) : Used in to verify molecular ions (e.g., m/z=473.2 [M+Na+CH₃CN]⁺) and dimer formation .
- HPLC : For purity assessment, especially after salt-mediated syntheses prone to premature termination ( ) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of Boc-protected compounds with biological targets?
and 12 detail molecular docking studies of a structurally similar Boc-protected compound with SARS-CoV-2 Mpro. The tert-butyl group contributes to hydrophobic interactions with residues like LEU 141 and MET 165, while hydrogen bonds (e.g., with GLN 189, bond length 1.84 Å) stabilize binding. Glide scores (−8.21 kcal/mol) and dynamics simulations (RMSD < 2.0 Å over 100 ns) validate pose stability, highlighting the Boc group's role in enhancing ligand-receptor affinity .
Q. What strategies resolve contradictions in Boc group stability under varying experimental conditions?
While reports Boc stability in acidic media, hazardous reagents like HClO4 can limit scalability. demonstrates orthogonal protection using silyl groups (e.g., tert-butyldimethylsilyl chloride), enabling sequential deprotection in multi-step syntheses. Comparative studies suggest combining Boc with base-labile groups (e.g., Fmoc) for divergent reaction pathways, mitigating premature deprotection risks .
Q. How does stereochemistry influence the synthesis and bioactivity of Boc-protected chiral intermediates?
Asymmetric Mannich reactions ( ) produce chiral β-amino carbonyl compounds with tert-butyl carbamate groups. For example, (1S,2S)-configured derivatives show distinct docking poses compared to (1R,2R) isomers, impacting hydrogen-bond networks. further underscores the importance of stereospecific silylation (e.g., (R)-isomer synthesis) in maintaining enantiomeric purity for bioactive molecules .
Q. Can Boc-protected derivatives serve as precursors for metal-binding ligands in biochemical applications?
describes Boc-protected diamines used in porphyrin derivatization for DNA/metal ion binding. The Boc group stabilizes intermediates during ligand synthesis, enabling post-deprotection coordination to metals (e.g., Pt²⁺). This approach is critical for designing metalloenzyme mimics or MRI contrast agents .
Methodological Considerations
Q. What are the limitations of tert-butyl carbamate in high-throughput screening (HTS)?
- Acid Sensitivity : Requires pH-controlled environments during HTS.
- Solubility : Hydrophobic Boc groups may necessitate DMSO solubilization, complicating aqueous assays.
- Mass Spectrometry Interference : tert-butyl fragmentation (m/z 57) can overlap with low-MW analytes, necessitating high-resolution MS .
Q. How to optimize Boc deprotection in acid-sensitive substrates?
Mild deprotection protocols using TFA in dichloromethane (0–5°C) minimize side reactions. For highly acid-labile compounds, suggests alternative bases (e.g., NH₃/MeOH) or photolabile protecting groups for orthogonal strategies .
Data Contradictions and Resolutions
- Low Yields in Direct tert-Butylation : attributes this to poor amino acid solubility. Resolution: Pre-form salts with fluorinated acids or switch to polar aprotic solvents (DMF) as in .
- Variable Stability in Docking Studies : notes RMSD fluctuations in MD simulations. Resolution: Use constrained analogs (e.g., cyclopentyl derivatives) to enhance conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
